N-Benzyl-4-piperidone-d4
Overview
Description
“N-Benzyl-4-piperidone-d4” is a labeled substituted piperidine . It is used as a pesticide and also for proteomics research . The CAS number for this compound is 88227-09-2 . The molecular formula is C12H11D4NO, and the molecular weight is 193.28 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether . Another method involves the condensation of N-benzyl-4-piperidone with trimethylsilyl diazomethane, followed by hydrolysis . An alternative route involves treating N-benzyl-4-piperidone with trimethyloxosulfonium iodide to produce the corresponding epoxide, which is then rearranged in the presence of magnesium bromide etherate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring substituted at the 1-position with a benzoyl group . The structure also includes four deuterium atoms .
Chemical Reactions Analysis
“this compound” undergoes a two-electron irreversible oxidation in the range of 0.72 to 0.86 V . The process is diffusion-controlled for all compounds . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones .
Physical and Chemical Properties Analysis
“this compound” is a clear colorless to straw yellow viscous liquid . It has a boiling point of 134 °C at 7 mm Hg, a density of 1.021 g/mL at 25 °C, and a refractive index of n20/D 1.541 . It is soluble in water at 12 g/L at 20 ºC .
Scientific Research Applications
Antineoplastic Potential
Benzyl piperidone derivatives have been investigated for their antineoplastic (anticancer) properties. A novel series of benzylidene-4-piperidones demonstrated significant cytotoxic properties, often surpassing contemporary anticancer drugs. These compounds exhibited tumor-selective toxicity, apoptosis induction, reactive oxygen species generation, and mitochondrial function disruption. Their promising antimalarial and antimycobacterial properties, along with favorable short-term toxicity profiles in animal models, underscore their potential as antineoplastic drug candidates (Hossain et al., 2020).
Antipsychotic and Mood Disorder Treatment
Benzyl piperidone derivatives like lurasidone have shown efficacy in treating psychotic and mood disorders. Lurasidone, for instance, has been effective in schizophrenia treatment, offering modest symptomatic improvements with a low risk of inducing metabolic or cardiac abnormalities. Its unique efficacy in acute bipolar depression further highlights the therapeutic versatility of benzyl piperidone derivatives in addressing complex mental health conditions (Pompili et al., 2018).
Prokinetic Agent in Gastrointestinal Disorders
Compounds like cisapride, related to benzyl piperidone derivatives, have been used as prokinetic agents in treating gastrointestinal motility disorders. Cisapride's mechanism, facilitating motility across the gastrointestinal tract without central depressant or antidopaminergic effects, illustrates the potential utility of benzyl piperidone derivatives in developing treatments for gastrointestinal conditions (Wiseman & Faulds, 1994).
Mechanism of Action
Target of Action
N-Benzyl-4-piperidone-d4 is a biochemical used for proteomics research It’s structurally categorized as a piperidine , a class of compounds known to interact with various biological targets. For instance, some piperidine derivatives show powerful antioxidant action due to their capability of hindering or suppressing free radicals .
Mode of Action
It’s known that the compound is used as a building block in the synthesis of various medicinal compounds . The interaction of this compound with its targets and the resulting changes would depend on the specific context of its use in the synthesis of these medicinal compounds.
Biochemical Pathways
As a building block in the synthesis of various medicinal compounds , it’s likely that the compound indirectly influences several biochemical pathways through these synthesized medicinal compounds.
Result of Action
One study suggests a correlation between the experimental and theoretical oxidation potential for n-benzyl-4-piperidones , indicating that the compound may undergo oxidation processes.
Safety and Hazards
“N-Benzyl-4-piperidone-d4” is classified as a combustible liquid and is harmful if swallowed . It causes skin and eye irritation and may cause an allergic skin reaction . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
N-Benzyl-4-piperidone-d4 is a versatile heterocyclic building block in the synthesis of pharmaceutical compounds It plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds, such as N-methyl- and N-benzyl-4-piperidone curcumin analogs, have been studied for their electrochemical behavior . These compounds undergo a two-electron irreversible oxidation , which may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds, such as N-methyl- and N-benzyl-4-piperidone curcumin analogs, undergo a two-electron irreversible oxidation . This process is diffusion-controlled for all compounds . The irreversible behavior is proposed to be due to possible dimerization of the compounds by Shono-type oxidation .
Properties
IUPAC Name |
1-benzyl-3,3,5,5-tetradeuteriopiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2/i6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZKULRDWHPHGG-KXGHAPEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(C1=O)([2H])[2H])CC2=CC=CC=C2)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676241 | |
Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88227-09-2 | |
Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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